Cas no 732953-40-1 (3-bromopiperidin-4-one)
3-bromopiperidin-4-one Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinone,3-bromo-
- 3-Bromo-4-piperidinone
- 3-bromopiperidin-4-one
- 5-bromo-4-piperidone
- DTXSID70445803
- F13559
- SCHEMBL542418
- Methyl5-chloroanthranilate
- CS-0455274
- EN300-205194
- SB42753
- FT-0706333
- 732953-40-1
-
- MDL: MFCD15144676
- Inchi: 1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
- InChI Key: PZRSRAUPUQOYQX-UHFFFAOYSA-N
- SMILES: BrC1C(CCNC1)=O
Computed Properties
- Exact Mass: 176.97893g/mol
- Monoisotopic Mass: 176.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 0.1
- Topological Polar Surface Area: 29.1Ų
3-bromopiperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-100 MG |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 100MG |
¥ 2,508.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-250 MG |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 250MG |
¥ 3,762.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-500 MG |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 500MG |
¥ 5,016.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-1 G |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 1g |
¥ 6,270.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-100MG |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 100MG |
¥ 1,570.00 | 2023-03-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-250MG |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 250MG |
¥ 2,508.00 | 2023-03-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-500MG |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 500MG |
¥ 4,184.00 | 2023-03-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB1150439-1G |
3-bromopiperidin-4-one |
732953-40-1 | 95% | 1g |
¥ 6,270.00 | 2023-03-06 | |
| Chemenu | CM363378-100mg |
3-bromopiperidin-4-one |
732953-40-1 | 95%+ | 100mg |
$374 | 2022-08-31 | |
| Chemenu | CM363378-250mg |
3-bromopiperidin-4-one |
732953-40-1 | 95%+ | 250mg |
$561 | 2022-08-31 |
3-bromopiperidin-4-one Suppliers
3-bromopiperidin-4-one Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-bromopiperidin-4-one
3-Bromopiperidin-4-one (CAS No. 732953-40-1): A Versatile Building Block in Organic Synthesis
3-Bromopiperidin-4-one (CAS No. 732953-40-1) is a highly valuable heterocyclic compound that has gained significant attention in modern organic chemistry and pharmaceutical research. This brominated piperidine derivative serves as a crucial intermediate for the synthesis of various biologically active molecules, particularly in the development of central nervous system (CNS) targeting compounds and enzyme inhibitors.
The molecular structure of 3-bromopiperidin-4-one features a six-membered piperidine ring with a bromine atom at the 3-position and a ketone functional group at the 4-position. This unique arrangement provides multiple reactive sites for chemical transformations, making it an excellent scaffold for drug discovery. Researchers particularly value its ability to undergo various nucleophilic substitution reactions at the bromine position while maintaining the ketone functionality for further derivatization.
Recent studies have highlighted the importance of 3-bromopiperidin-4-one derivatives in medicinal chemistry. The compound's structural features allow for the creation of diverse molecular architectures that can interact with biological targets. Many pharmaceutical companies are exploring its potential in developing neurological disorder treatments, as the piperidine core is a common motif in CNS-active drugs. The bromine substituent offers an excellent handle for Suzuki coupling reactions and other cross-coupling methodologies popular in modern drug synthesis.
In synthetic chemistry laboratories, 3-bromopiperidin-4-one is frequently employed as a starting material for constructing more complex nitrogen-containing heterocycles. Its reactivity profile makes it particularly useful for creating spirocyclic compounds and bridged bicyclic systems, which are increasingly important in fragment-based drug design. The compound's stability under various reaction conditions has made it a favorite among medicinal chemists working on kinase inhibitor development and GPCR-targeted therapeutics.
The growing demand for 3-bromopiperidin-4-one in academic and industrial research has led to improved synthetic protocols for its production. Modern methods focus on atom-economical bromination strategies and green chemistry approaches to minimize environmental impact. These advancements align with current trends in sustainable pharmaceutical manufacturing and have positioned this compound as a key player in eco-friendly synthetic routes.
Analytical characterization of 3-bromopiperidin-4-one typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for its applications in precision chemical synthesis. The availability of high-purity 3-bromopiperidin-4-one has significantly contributed to its widespread adoption in both small-scale academic studies and large-scale industrial processes.
From a commercial perspective, the market for 3-bromopiperidin-4-one has shown steady growth, driven by increasing research into neurological therapeutics and pain management solutions. Suppliers have responded by offering the compound in various quantities and purity grades to meet diverse research needs. The development of custom synthesis services for 3-bromopiperidin-4-one derivatives has further expanded its accessibility to the scientific community.
Looking forward, 3-bromopiperidin-4-one is expected to maintain its importance in chemical research, particularly as interest grows in targeted drug delivery systems and personalized medicine approaches. Its versatility as a synthetic building block continues to inspire novel applications in areas ranging from material science to bioconjugation chemistry. As synthetic methodologies evolve, this compound will likely play an even greater role in addressing current challenges in medicinal chemistry and drug development.
For researchers working with 3-bromopiperidin-4-one, proper handling and storage are essential to maintain its stability. While not classified as hazardous under normal laboratory conditions, standard safety precautions for organic compounds should be followed. The compound's shelf life can be extended through storage under inert atmosphere at low temperatures, ensuring consistent performance in synthetic applications.
The scientific literature contains numerous examples of successful applications of 3-bromopiperidin-4-one in complex molecule synthesis. Recent publications demonstrate its utility in creating multi-target directed ligands for neurodegenerative diseases and selective receptor modulators. These developments underscore the compound's ongoing relevance in addressing some of the most pressing challenges in modern healthcare and pharmaceutical innovation.
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